molecular formula C21H21ClN4O2 B8422896 (4-Chloro-phenyl)-[6-(6-methyl-pyridin-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester

(4-Chloro-phenyl)-[6-(6-methyl-pyridin-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester

Cat. No.: B8422896
M. Wt: 396.9 g/mol
InChI Key: VZSGTFNHTKSTAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chloro-phenyl)-[6-(6-methyl-pyridin-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C21H21ClN4O2 and its molecular weight is 396.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H21ClN4O2

Molecular Weight

396.9 g/mol

IUPAC Name

tert-butyl N-(4-chlorophenyl)-N-[6-(6-methylpyridin-2-yl)pyrazin-2-yl]carbamate

InChI

InChI=1S/C21H21ClN4O2/c1-14-6-5-7-17(24-14)18-12-23-13-19(25-18)26(20(27)28-21(2,3)4)16-10-8-15(22)9-11-16/h5-13H,1-4H3

InChI Key

VZSGTFNHTKSTAD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=CN=CC(=N2)N(C3=CC=C(C=C3)Cl)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Bis(triphenylphosphine)palladium(II) dichloride (54 mg, 0.076 mmol) was dissolved in degassed tetrahydrofuran (5 mL) Diisobutylaluminum hydride (1M in hexanes, 0.15 mL, 0.15 mmol) was added and the mixture was stirred for 15 minutes. 6-Methyl-2-pyridylzinc bromide (0.5 M in tetrahydrofuran, 2.29 mL, 1.15 mmol) and a solution of (4-chloro-phenyl)-(6-chloro-pyrazin-2-yl)-carbamic acid tert-butyl ester (260 mg, 0.76 mmol) in tetrahydrofuran (3 mL) was added and the mixture was stirred at room temperature over night. The reaction was quenched with aqueous sodium hydrogen carbonate. The aqueous phase was extracted with ethyl acetate (4×15 mL). The combined organic phases were washed with brine, dried over anhydrous sodium sulphate, filtrated and evaporated. The crude product was purified by column chromatography (ethyl acetate/heptane as eluent) to give (4-chloro-phenyl)-[6-(6-methyl-pyridin-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester (113 mg, 23%) as a yellow solid.
Quantity
2.29 mL
Type
reactant
Reaction Step One
Name
(4-chloro-phenyl)-(6-chloro-pyrazin-2-yl)-carbamic acid tert-butyl ester
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
54 mg
Type
catalyst
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

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